

Pharmacological Profile of DDO-02005 Free Base: A Technical Guide

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Compound of Interest

Compound Name: DDO-02005 free base

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Abstract

DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel primarily expressed in the atria of the heart.^{[1][2]} This technical guide provides a comprehensive overview of the pharmacological profile of **DDO-02005 free base**, summarizing its mechanism of action, in vitro potency, in vivo efficacy in preclinical models of cardiac arrhythmia, and its pharmacokinetic properties. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies, as referenced from the primary literature, are provided. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

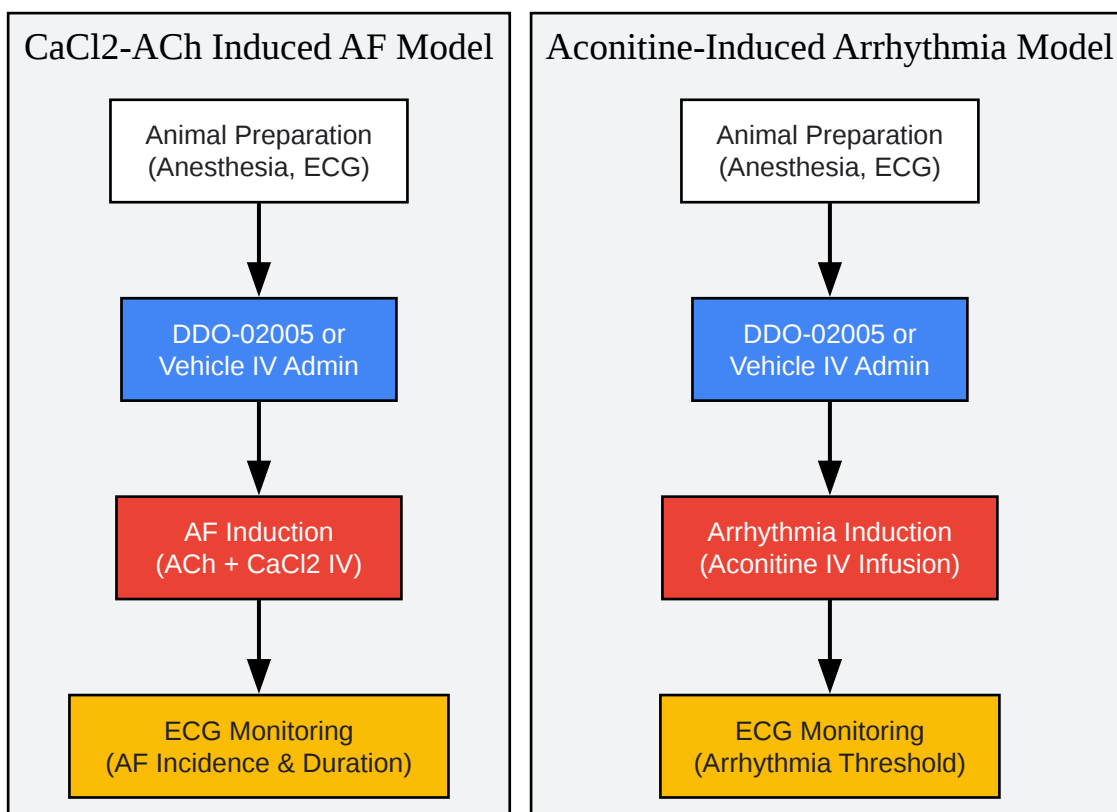
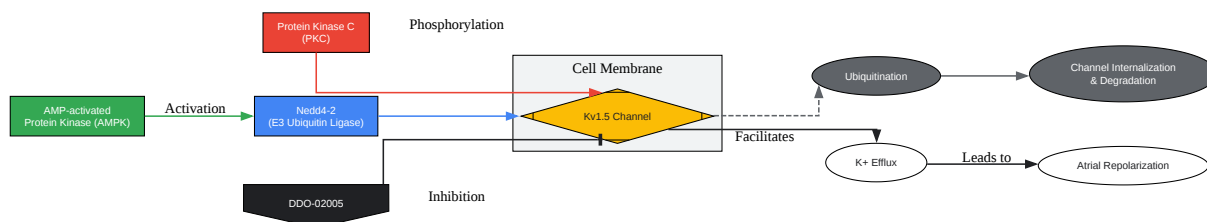
Atrial fibrillation (AF) is the most common cardiac arrhythmia and is associated with significant morbidity and mortality. The ultra-rapid delayed rectifier potassium current (I_{Kur}), conducted by the Kv1.5 potassium channel, plays a crucial role in the repolarization of the atrial action potential. Inhibition of Kv1.5 is a promising therapeutic strategy for the treatment of AF, as it is expected to prolong the atrial effective refractory period without affecting ventricular repolarization, thereby reducing the risk of proarrhythmic side effects. DDO-02005 has emerged as a potent inhibitor of the Kv1.5 channel, demonstrating significant anti-arrhythmic effects in preclinical studies.^{[1][2]}

Mechanism of Action

DDO-02005 exerts its pharmacological effect through the direct inhibition of the Kv1.5 voltage-gated potassium channel.^{[1][2]} By blocking this channel, DDO-02005 reduces the outward potassium current during the repolarization phase of the atrial action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period in atrial myocytes, which are key mechanisms for terminating and preventing atrial fibrillation.

Signaling Pathway of Kv1.5 Regulation

The activity of the Kv1.5 channel can be modulated by various intracellular signaling pathways. The following diagram illustrates a simplified representation of known regulatory pathways.



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References

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